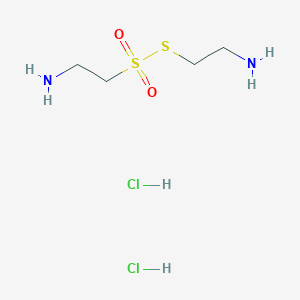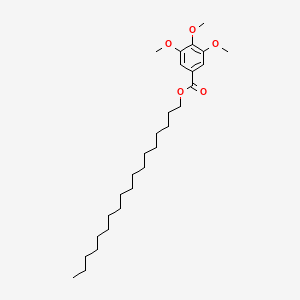![molecular formula C13H13N3O B13715639 2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632745 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632745 typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The reaction conditions are carefully monitored to ensure the purity and yield of MFCD32632745.
Industrial Production Methods
In an industrial setting, the production of MFCD32632745 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
MFCD32632745 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: MFCD32632745 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD32632745 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of MFCD32632745 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD32632745 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: MFCD32632745 is used in the production of specialty chemicals and materials, owing to its unique properties.
Mechanism of Action
The mechanism of action of MFCD32632745 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
7-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-11-4-2-3-10-9(11)6-5-8-7-15-13(14)16-12(8)10/h2-4,7H,5-6H2,1H3,(H2,14,15,16) |
InChI Key |
GZCZNFRHCASJDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CN=C(N=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


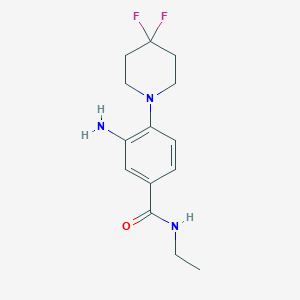

![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
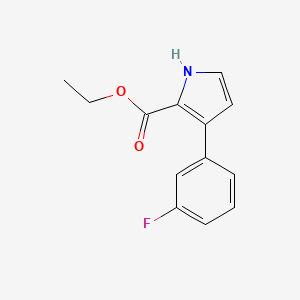
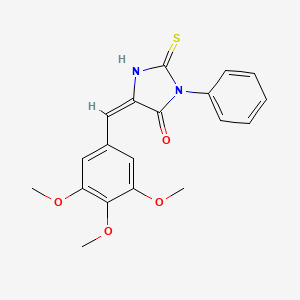
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)

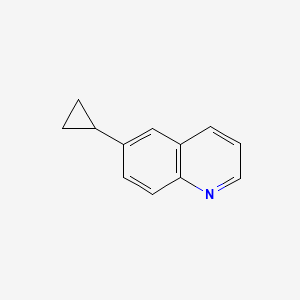
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
